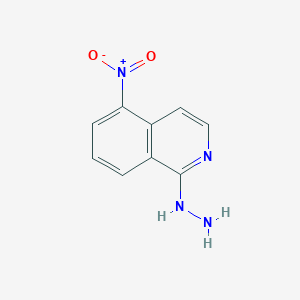
2-Chloro-4-(hydroxymethyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(hydroxymethyl)pyridin-3-ol typically involves the chlorination of 4-(hydroxymethyl)pyridin-3-ol. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from pyridine. The process includes nitration, reduction, and chlorination steps, followed by purification through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form 2-Chloro-4-(methyl)pyridin-3-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: 2-Chloro-4-(carboxymethyl)pyridin-3-ol.
Reduction: 2-Chloro-4-(methyl)pyridin-3-ol.
Substitution: 2-Amino-4-(hydroxymethyl)pyridin-3-ol.
Aplicaciones Científicas De Investigación
2-Chloro-4-(hydroxymethyl)pyridin-3-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(hydroxymethyl)pyridin-3-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function . The pathways involved in its mechanism of action include nucleophilic substitution and oxidation-reduction reactions .
Comparación Con Compuestos Similares
- 2-Chloro-6-(hydroxymethyl)pyridin-3-ol
- 2-Chloro-3-hydroxy-4-pyridinemethanol
- 2-Chloro-4-(methyl)pyridin-3-ol
Comparison: 2-Chloro-4-(hydroxymethyl)pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the hydroxymethyl group at the 4-position and the chlorine atom at the 2-position makes it more reactive in nucleophilic substitution reactions compared to its isomers .
Propiedades
Fórmula molecular |
C6H6ClNO2 |
|---|---|
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
2-chloro-4-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c7-6-5(10)4(3-9)1-2-8-6/h1-2,9-10H,3H2 |
Clave InChI |
NMKMUHLLVUXTOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1CO)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)









